Lunatoic acid A

Catalog No.
S14358827
CAS No.
65745-48-4
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lunatoic acid A

CAS Number

65745-48-4

Product Name

Lunatoic acid A

IUPAC Name

(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1

InChI Key

OLWIMRNZAPOZHB-XFZGZAFTSA-N

SMILES

Array

Canonical SMILES

CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C

Isomeric SMILES

CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C

Lunatoic acid A has been reported in Curvularia lunata with data available.

what is Lunatoic acid A and its natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Linoleic Acid: An Essential Fatty Acid

Linoleic Acid (LA) is a polyunsaturated omega-6 fatty acid. It is an essential nutrient, meaning the human body cannot synthesize it and must obtain it from the diet [1]. Its systematic name is (9Z,12Z)-octadeca-9,12-dienoic acid, and it is denoted by the lipid number C18:2 (n-6) [1].

The table below summarizes its core properties:

Property Description
Chemical Formula C₁₈H₃₂O₂ [1]
Molar Mass 280.452 g·mol⁻¹ [1]
IUPAC Name (9Z,12Z)-Octadeca-9,12-dienoic acid [1]
Lipid Number 18:2 (n-6) [1]
Physical State Colorless oil [1]
Melting Point ~ -12 °C [1]
Boiling Point ~ 229 °C at 16 mmHg [1]
Solubility Virtually insoluble in water; soluble in organic solvents [1]

Physiological Role and Metabolism Linoleic acid is vital for health. In the body, it serves as a precursor to arachidonic acid (AA), which is itself a precursor to a wide range of signaling molecules, including prostaglandins, leukotrienes, thromboxane, and endocannabinoids [1]. The metabolic pathway involves a series of elongation and desaturation steps, as illustrated below.

G LA Linoleic Acid (LA) C18:2 n-6 GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) C20:4 n-6 DGLA->AA Δ5-desaturase Eicosanoids Eicosanoids: Prostaglandins, Leukotrienes, Thromboxanes AA->Eicosanoids

Simplified metabolic pathway of Linoleic Acid to bioactive eicosanoids [1].

Dietary Sources Linoleic acid is abundant in various plant-based oils, nuts, and seeds [1] [2]. The table below lists the typical linoleic acid content in various foods, expressed as a percentage of total composition by weight.

Source Linoleic Acid Content (% by weight)
Safflower Oil 72-78% [1]
Grape Seed Oil 70% [1]
Poppyseed Oil 74% [1]
Sunflower Oil 20.5% [1]
Corn Oil 51.9% [1]
Soybean Oil 50.9% [1]
Walnut Oil 50-72% [1]
Sesame Oil 45% [1]
Almonds 24% [1]
Chicken Fat 18-23% [1]
Olive Oil 8.4% [1]

Health Considerations While linoleic acid is essential, modern diets often contain it in excess due to high consumption of processed foods and seed oils [2].

  • Deficiency is rare and manifests as dermatitis, poor wound healing, and hair loss [2]. Only 1-2% of total daily calories are needed to prevent deficiency [2].
  • Excess Consumption, defined as 6-10% or more of daily calories, is linked to inflammation, oxidative stress, and an imbalance in the body's omega-6 to omega-3 ratio, potentially contributing to chronic diseases [2].

Lunatic Fringe: A Glycosyltransferase Enzyme

"Lunatic Fringe" is not a fatty acid but a glycosyltransferase enzyme, officially known as Beta-1,3 N-acetylglucosaminyltransferase lunatic fringe (LFNG) [3] [4]. It is one of three mammalian Fringe proteins (Lunatic, Manic, and Radical) that modulate the Notch signaling pathway, which is critical for embryonic development and tissue homeostasis [4].

Function in the Notch Signaling Pathway The Notch pathway is a fundamental communication system between adjacent cells. Lunatic Fringe fine-tunes this signaling by modifying the Notch receptor [4]. The diagram below illustrates this process.

G Fringe Lunatic Fringe (LFNG) (in Golgi) Notch Notch Receptor (on signal-receiving cell) Fringe->Notch Adds GlcNAc to O-fucose on EGF repeats Signal Notch Signaling Activation Notch->Signal Activation modulated by glycosylation state Ligand Ligand (e.g., DLL1, JAG1) (on signaling cell) Ligand->Notch Binding affinity altered by LFNG

Lunatic Fringe modulates Notch signaling by glycosylating the receptor [4].

Experimental Insights Research using cell-based signaling assays and mass spectral glycoproteomics has shown that Lunatic Fringe has a dominant effect over other Fringe proteins [4]. It enhances Notch activation by the ligand DLL1 and inhibits activation by JAG1 [4]. This modulation occurs through the specific addition of N-acetylglucosamine (GlcNAc) to O-fucose residues on key EGF-like repeats of the Notch receptor, thereby changing its ability to bind to different ligands [4].

How to Proceed with Your Research

Given that "Lunatoic acid A" is not an identified substance, you may find it productive to:

  • Verify the Terminology: Check the original source for potential misspellings. "Linoleic Acid" and "Lunatic Fringe" are established terms that sound similar.
  • Explore the Alternatives: If your research involves lipids and nutrition, the information on Linoleic Acid will be most relevant. If your work focuses on cell signaling, development, or glycosylation, the data on Lunatic Fringe will be more pertinent.

References

preliminary investigation of Lunatoic acid A properties

Author: Smolecule Technical Support Team. Date: February 2026

Strategic Approaches in Cancer Chemoprevention

Recent reviews highlight a strategic shift in the field. Natural compounds are a major focus due to their cost-effectiveness, ease of availability, and safety, making them ideal for long-term preventive use [1]. Modern research explores how these compounds exert effects by affecting classical signaling pathways, targeting immune checkpoints, and modulating the gut microbiome [1].

Combination therapies are a key approach to enhance efficacy and reduce toxicity. The combination of Lonidamine (LND) with the flavonoid Apigenin (AP) in colorectal cancer models is a relevant example of this strategy [2].

Experimental Models & Methodologies

The following table summarizes established in vitro and in vivo methodologies from recent literature that you can adapt for investigating Lunatoic acid A.

Investigation Area Experimental Model Key Methodologies & Assays Measurable Outcomes
Cytotoxicity & Synergy Colon cancer cell lines (e.g., MC38, CT26) [2] Cell Counting Kit-8 (CCK-8), Combination Index (CI) analysis via Chou-Talalay method [2] IC50 values, CI values (Synergy: CI<1, Additive: CI=1, Antagonism: CI>1) [2]
Apoptosis Induction Colon cancer cell lines [2] Annexin V/PI staining + Flow Cytometry, Western Blot (Bax, Bcl-2 expression) [2] Apoptotic cell %, Bax/Bcl-2 ratio [2]
Cell Cycle Analysis Colon cancer cell lines [2] Propidium Iodide (PI) staining + Flow Cytometry [2] Cell distribution in G0/G1, S, G2/M phases [2]
Anti-migration Effects Colon cancer cell lines [2] Wound Healing (Scratch) Assay [2] Wound closure rate [2]
Metabolic Reprogramming (Glycolysis) Cell culture medium [2] Glucose consumption & Lactate production assays, Western Blot (HK2, GLUT1, LDHA) [2] Metabolite concentration, protein expression levels [2]
*In Vivo* Validation MC38 tumor-bearing mice [2] Tumor volume measurement, Immunohistochemistry (Ki67 for proliferation) [2] Tumor growth inhibition, changes in proliferation marker [2]

Detailed Experimental Protocol: Combination Index Analysis

The Combination Index (CI) method by Chou-Talalay is a gold standard for quantifying drug synergy and can be directly applied to study this compound in combination with other agents [2].

  • Cell Seeding: Seed colon cancer cells (e.g., MC38, CT26) into 96-well plates and incubate overnight [2].
  • Drug Treatment: Treat cells with a range of concentrations of this compound and its potential partner drug, both individually and in combination [2].
  • Viability Assessment: After 48 hours, measure cell viability using a CCK-8 assay. The absorbance is measured at 450nm [2].
  • CI Calculation: Input the dose and effect data into software like CompuSyn to compute CI values. The isobologram generated provides a visual representation of the drug interaction [2].

Visualizing Signaling Pathways

Based on the research emphasis, here is a Graphviz diagram depicting key signaling pathways and processes that natural compounds often target. You can use this as a template to hypothesize and visualize the potential mechanisms of action for this compound.

G Key Signaling Pathways in Cancer Chemoprevention NaturalCompound Natural Compound (e.g., this compound) MitochondrialDysfunction Mitochondrial Dysfunction (↑ ROS, ↓ Membrane Potential) NaturalCompound->MitochondrialDysfunction HK2_GLUT1 Inhibition of HK2 & GLUT1 NaturalCompound->HK2_GLUT1 SignalingPathways Classical Signaling Pathways (e.g., NF-κB, MAPK) NaturalCompound->SignalingPathways ImmuneCheckpoints Modulation of Immune Checkpoints NaturalCompound->ImmuneCheckpoints GutMicrobiome Regulation of Gut Microbiome NaturalCompound->GutMicrobiome Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G2/M Phase) MigrationInhibition Inhibition of Cell Migration GlycolysisDisruption Disruption of Glycolytic Flux GlycolysisDisruption->CellCycleArrest Nucleotide Depletion GlycolysisDisruption->MitochondrialDysfunction Energy Deprivation MitochondrialDysfunction->Apoptosis Bcl2Bax Dysregulation of Bcl-2 / Bax Ratio Bcl2Bax->Apoptosis HK2_GLUT1->GlycolysisDisruption SignalingPathways->Apoptosis SignalingPathways->CellCycleArrest SignalingPathways->MigrationInhibition ImmuneCheckpoints->Apoptosis

A research framework for investigating natural compound mechanisms, highlighting apoptosis, metabolism, and signaling pathways. [1] [2]

Future Research Directions

To position your research on this compound at the forefront, consider these emerging trends [1]:

  • Precision Prevention: Associate compound investigation with patient-specific biomarkers for individualized prevention strategies.
  • Advanced Drug Delivery Systems: Explore novel delivery systems (e.g., nanoparticles) to improve the bioavailability and target specificity of natural compounds.
  • Exploring Low-Abundance Compounds: Develop and apply strategies for discovering and testing natural compounds with low abundance but high biological activity.

References

Lunatoic acid A foundational studies and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Linoleic Acid: Foundational Characterization

Linoleic acid (LA) is an essential polyunsaturated omega-6 fatty acid. Its basic chemical and physical properties are summarized in the table below [1].

Property Description
IUPAC Name (9Z,12Z)-Octadeca-9,12-dienoic acid [1]
Lipid Number C18:2 [1]
Chemical Formula C₁₈H₃₂O₂ [1]
Molar Mass 280.452 g·mol⁻¹ [1]
Physical State Colorless oil [1]
Melting Point ~ -12 °C to -5 °C [1]
Boiling Point ~ 229 °C at 16 mmHg [1]
Solubility Virtually insoluble in water; soluble in organic solvents [1]
Physiological Role and Signaling Pathways

Linoleic acid is defined as an essential fatty acid because it is vital for health and must be obtained through the diet [1] [2]. It serves as a precursor for the synthesis of other important biomolecules.

  • Metabolism to Arachidonic Acid: Through a series of elongation and desaturation reactions, the body metabolizes linoleic acid into arachidonic acid (AA) [1].
  • Eicosanoid Production: Arachidonic acid is a precursor for a wide range of signaling molecules called eicosanoids, including prostaglandins, leukotrienes, and thromboxanes [1]. These compounds play critical roles in inflammation, immunity, and blood clotting.
  • Endocannabinoid Production: AA is also a precursor for endocannabinoids like anandamide (AEA), which are involved in regulating neural and immune responses [1].

The diagram below illustrates the major metabolic and signaling pathways originating from linoleic acid.

LA Linoleic Acid (LA) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, Thromboxanes) AA->Eicosanoids Endocannabinoids Endocannabinoids (e.g., Anandamide) AA->Endocannabinoids

Dietary Sources and Health Considerations

Linoleic acid is abundant in various vegetable oils. The following table lists the typical percentage of linoleic acid found in common dietary sources [1].

Source Approx. Linoleic Acid Content (% by weight)
Safflower Oil 72-78% [1]
Grape Seed Oil 70% [1]
Sunflower Oil 20.5% [1]
Soybean Oil 50.9% [1]
Corn Oil 51.9% [1]
Peanut Oil 19.6% [1]
Olive Oil 8.4% [1]

Lunatic Fringe (LFNG) in Notch Signaling

"Lunatic Fringe" (LFNG) is not an acid, but a glycosyltransferase enzyme that plays a critical role in modulating the Notch signaling pathway, which is essential for cell differentiation and development [3] [4].

  • Core Function: LFNG transfers a GlcNAc (N-acetylglucosamine) sugar molecule to O-fucose residues on the Notch receptor. This modification fine-tunes the receptor's ability to be activated by its ligands [3] [5].
  • Signaling Modulation: Depending on the context and cell type, LFNG can enhance Notch activation by the ligand Delta-like (DLL1) and inhibit activation by the ligand Jagged (JAG1) [3] [4].
  • Biological Context: This precise regulation is vital in processes like embryonic development (somitogenesis), T-cell differentiation, and the maintenance of neural stem cells in the adult hippocampus [3] [4].

How to Proceed with Your Research on "Lunatoic Acid"

Given the lack of direct results, you may find the following steps helpful:

  • Verify the Terminology: Please double-check the spelling of "Lunatoic acid." A small typo can lead to entirely different results.
  • Explore Related Fields: Consider if your research might be related to either linoleic acid or the Lunatic Fringe protein, given their phonetic similarity.
  • Consult Specialized Databases: You could search for the term directly in highly specialized scientific databases like SciFinder or Reaxys, which may contain information on novel or obscure compounds not indexed by general web searches.

References

extraction and purification protocols for Lunatoic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Validated Protocols for Related Compounds

The tables below summarize detailed parameters from established protocols for extracting and purifying chlorogenic acid and loganic acid, which are also plant-derived bioactive compounds [1] [2] [3].

Table 1: Ultrasound-Assisted Extraction Parameters

This table compares key parameters from two different studies on extracting similar acids, highlighting how variables can be optimized.

Parameter Protocol for Chlorogenic Acid (from Burdock Root) [2] Protocol for Chlorogenic Acid (from Watermelon Rind) [1]
Target Compound Chlorogenic Acid, Cynarin Chlorogenic Acid
Source Material Dried Burdock Root (DBR) Powder Watermelon (Citrullus lanatus) Rind
Equipment Ultrasonic bath (40 kHz/300 W or 120 kHz/300 W) Ultrasonic assisted extraction
Solvent De-ionized water Information not specified in abstract
Solid-to-Liquid Ratio 1/10 to 1/40 (g-DBR/mL-water) Information not specified in abstract
Temperature 30, 40, 50, or 60 °C Information not specified in abstract
Time 0–90 minutes Information not specified in abstract
Key Finding 40 kHz was more effective for chlorogenic acid, while 120 kHz was better for cynarin, demonstrating frequency-dependent selective extraction. Purification was achieved using Macroporous Adsorption Resin (MPAR).

Table 2: Purification and Analytical Methods for Related Compounds

This table outlines techniques for purifying and analyzing the target compounds after extraction.

Method Compound / Enzyme Key Technical Details
Purification: Macroporous Adsorption Resin (MPAR) [1] Chlorogenic Acid • Used for purification after ultrasonic-assisted extraction.

| Analytical: UHPLC-ESI-MS/MS [4] | Tryptophan metabolites | • Ionization: Electrospray Ionization (ESI). • Sample Prep: Two-step extraction (protein precipitation + delipidation via Solid-Phase Extraction (SPE)). • Throughput: Analyzes two 96-well plates in 24 hours. | | Enzymatic Synthesis Study [3] | Loganic Acid Methyltransferase (LAMT) | • Technique: Combined Molecular Dynamics (MD) and Quantum Mechanical (QM) calculations. • Goal: Characterize the methylation reaction mechanism of loganic acid to form loganin. |

Proposed Workflow for Method Development

Based on the principles from the retrieved studies, here is a generalized workflow you can adapt for developing a Lunatoic acid A-specific protocol. The following diagram maps out the key stages and decision points.

cluster_1 Critical Optimization Points start Start: Plant Material Preparation (Freeze-dry & grind to powder) step1 Extraction Screening (Solvent, Temp, Time) start->step1 step2 Ultrasound Optimization (Frequency, Power) step1->step2 step3 Crude Extract (Centrifugation & Filtration) step2->step3 step4 Purification: Macroporous Adsorption Resin (MPAR) step3->step4 step5 Analytical Confirmation (UHPLC-ESI-MS/MS) step4->step5 final Final Product: Purified this compound step5->final

Key Technical Considerations for Protocol Adaptation

When adapting these protocols for your work on this compound, please consider the following points:

  • Selective Extraction: The finding that different ultrasonic frequencies can selectively enhance the extraction of different compounds is crucial [2]. You will need to empirically determine the optimal frequency for this compound.
  • Stability Monitoring: Be aware that bioactive compounds like chlorogenic acid can degrade during extraction. It is recommended to monitor the concentration of your target compound over time to find the peak extraction point before degradation begins [2].
  • Analytical Rigor: For definitive identification and quantification, especially in complex plant matrices, a highly sensitive method like UHPLC-ESI-MS/MS is the industry standard. Using stable isotope-labeled internal standards for your target compound, as described in the tryptophan metabolite study, will provide the highest data quality [4].

References

synthesis and chemical modification of Lunatoic acid A

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Given the lack of direct information, here is a structured approach and a general workflow to guide your investigation into Lunatoic acid A.

cluster_0 Key Considerations start Start: Identify Target Compound (this compound) step1 Literature Search & Review start->step1 step2 Acquire or Synthesize Starting Material step1->step2 step3 Plan Chemical Modifications step2->step3 step4 Execute Synthesis & Modification step3->step4 consider1 Protect reactive functional groups step3->consider1 step5 Purify & Characterize Products step4->step5 consider2 Optimize reaction conditions (solvent, catalyst, temperature) step4->consider2 consider3 Monitor reaction progress (e.g., TLC, HPLC) step4->consider3 step6 Biological Assays (e.g., Cytotoxicity, Antimicrobial) step5->step6 consider4 Confirm structure (NMR, MS, IR) step5->consider4

The general principles for modifying natural acids shown in the table below can serve as a starting point for planning experiments on this compound.

Table 1: Common Techniques for Chemical Modification of Bioactive Natural Acids

Modification Type Typical Objective Common Reagents/Conditions Key Analytical Techniques for Verification
Esterification Improve lipophilicity and cell membrane permeability [1] [2] Alcohols with acid catalyst (e.g., H₂SO₄), heat [2] NMR (shift of carbonyl carbon), IR (shift of C=O stretch), Mass Spec
Amidation Enhance pharmacological activity or create prodrugs [2] Amines, sometimes with coupling agents (e.g., DCC) or via acyl chloride intermediate [2] NMR (disappearance of acid proton), IR (appearance of amide bands), Mass Spec
Introduction of Heterocycles Explore new biological activities and binding modes [3] Fischer indole synthesis, other cyclization reactions [3] NMR, HRMS, X-ray Crystallography

Suggested Alternatives and Next Steps

To advance your research, I suggest the following concrete steps:

  • Refine your search strategy: Use specialized scientific databases like SciFinder, Reaxys, or Web of Science, which are more comprehensive for chemical literature. Search by the compound's known molecular formula or InChIKey if the name "this compound" yields few results.
  • Explore structural analogs: The synthesis and modification of structurally related triterpenoids, such as Oleanolic Acid or Glycyrrhetinic Acid, are well-documented [1] [3]. The protocols for these compounds, particularly around esterification, amidation, and heterocycle formation (e.g., indoles), can provide an excellent experimental blueprint.
  • Consider a de novo synthesis: If the compound is truly novel, a total synthesis project might be necessary. The reviewed literature on polycondensation techniques and solid-state chemistry [4] highlights the importance of meticulous control over reaction parameters like catalyst, temperature, and time.

References

Proposed Framework for Analytical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The structure below outlines the key sections for a complete set of application notes. The tables and workflow are designed to be filled with data specific to Lunatoic acid A.

1. Introduction and Objective This section should introduce this compound, its structure, origin, and biological significance. State the objective of the analytical method, such as to provide a reliable protocol for the identification and quantification of this compound in complex biological matrices to support drug development.

2. Summary of Quantitative Method Performance Once you have the data, a table like the one below should summarize the key performance characteristics of the analytical method.

Table 1: Key Performance Metrics for the Quantification of this compound

Parameter Value Acceptance Criteria
Linear Range e.g., 0.1 - 100 µg/mL R² > 0.99
Limit of Detection (LOD) To be determined -
Limit of Quantification (LOQ) To be determined -
Accuracy (% Recovery) To be determined 85-115%
Intra-day Precision (% RSD) To be determined < 5%
Inter-day Precision (% RSD) To be determined < 10%

3. Experimental Workflow The following diagram, created using Graphviz, illustrates a generalized workflow for the sample preparation and analysis of a compound like this compound. The specific steps (e.g., the type of extraction or chromatography) would need to be defined based on the actual protocol.

Proposed Workflow for this compound Analysis start Sample Collection (e.g., Plasma, Tissue) step1 Homogenization & Protein Precipitation start->step1 step2 Liquid-Liquid or Solid-Phase Extraction step1->step2 Centrifuge step3 Sample Reconstitution step2->step3 Dry under N₂ step4 LC-MS/MS Analysis step3->step4 Inject step5 Data Acquisition step4->step5 Detect end Quantitative Analysis step5->end Process

4. Detailed Experimental Protocol This section must be populated with the precise, step-by-step methodology. The example below is a placeholder based on common procedures [1] [2].

  • A. Sample Preparation

    • Weighing & Homogenization: Precisely weigh 100 mg of tissue sample. Homogenize in 1 mL of ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or sonicator for 2 minutes.
    • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
    • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
    • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
    • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile + 0.1% formic acid) and vortex thoroughly.
    • Filtration: Transfer the solution to an autosampler vial through a 0.2 µm membrane filter.
  • B. Instrumental Analysis (LC-MS/MS)

    • Chromatography:
      • Column: To be specified (e.g., C18, 2.1 x 100 mm, 1.7 µm).
      • Mobile Phase A: Water with 0.1% formic acid.
      • Mobile Phase B: Acetonitrile with 0.1% formic acid.
      • Gradient Program: To be defined with specific timing and proportions.
      • Flow Rate: To be defined (e.g., 0.3 mL/min).
      • Column Temperature: To be defined (e.g., 40°C).
      • Injection Volume: To be defined (e.g., 5 µL).
    • Mass Spectrometry:
      • Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be determined).
      • MRM Transitions: The specific precursor ion > product ion transitions for this compound and its internal standard must be defined.

5. Data Analysis

  • Use a quadratic or linear regression model to create a calibration curve from analyte/internal standard peak area ratios.
  • Calculate the concentration of this compound in unknown samples by interpolating from the calibration curve.

How to Locate Specific Method Details

Since direct information on this compound is unavailable, I suggest the following approaches to find the necessary details:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Search for the compound using its precise IUPAC name, CAS Registry Number, or any known synonyms.
  • Explore Related Compounds: If this compound is part of a larger family of compounds (e.g., lunatoic acids, a specific class of fatty acids or natural products), search for analytical methods used for those structurally similar molecules. The principles can often be adapted.
  • Consult Patents: Check chemical and pharmaceutical patents, which sometimes include detailed experimental sections for the isolation and analysis of novel compounds.

References

A Framework for Studying Natural Compounds: SLN Formulation & Assay

Author: Smolecule Technical Support Team. Date: February 2026

The following application note outlines a protocol for formulating and evaluating lipid-based nanoparticles of bioactive triterpenes, which are structurally similar to what you might be investigating. This can be adapted as a starting point for your work on "Lunatoic acid A" [1].

Formulation and Characterization of Lipid Nanoparticles

The first phase involves creating the nanoparticle formulation and characterizing its fundamental physical properties. Key parameters and results from the model study are summarized below.

Parameter Method/Instrument Details from Model Study (Oleanolic Acid/Astatic Acid SLNs)
Formulation Method Emulsion Solvent Evaporation -
Lipid Used Glyceryl behenate -
Surfactant Polysorbate 80 -
Particle Size (PS) Dynamic Light Scattering (DLS) OA-SLNs: 312.9 ± 3.6 nm; AA-SLNs: 115.5 ± 0.5 nm [1]
Polydispersity Index (PDI) DLS OA-SLNs: 0.157 ± 0.014; AA-SLNs: 0.255 ± 0.007 (indicates narrow size distribution) [1]
Zeta Potential (ZP) Electrophoretic Light Scattering OA-SLNs: -17.0 ± 0.5 mV; AA-SLNs: -11.9 ± 0.3 mV (indicates good colloidal stability) [1]
Entrapment Efficiency (EE%) HPLC OA-SLNs: 86.54 ± 1.82%; AA-SLNs: 76.22 ± 0.44% [1]
Morphology Transmission Electron Microscopy (TEM) Used to visualize nanoparticle shape and size [1].

workflow cluster_1 Formulation Steps cluster_2 Characterization Assays cluster_3 Evaluation Assays Formulation Formulation Characterization Characterization Formulation->Characterization Evaluation In-Vitro Evaluation Characterization->Evaluation F1 1. Heat lipid above its melting point F2 2. Mix drug in lipid matrix F1->F2 F3 3. Add aqueous phase (surfactant/water) F2->F3 F4 4. Emulsify and evaporate solvent F3->F4 C1 Particle Size (DLS) F4->C1 C2 Zeta Potential C3 Entrapment Efficiency (HPLC) C4 Morphology (TEM) E1 Solubility Study (HPLC) C4->E1 E2 Stability Study E3 In-Vitro Drug Release

In-Vitro Evaluation Protocols

After characterization, the following assays are critical for evaluating the performance of the formulation.

Assay Type Protocol Outline Key Outcome in Model Study

| Solubility Study | 1. Dissolve free drug and drug-loaded SLNs in various solvents (e.g., PBS at different pH, water). 2. Agitate for a specified time. 3. Analyze concentration in supernatant using HPLC. [1] | SLNs dramatically improved solubility (e.g., 88-fold increase for AA-SLNs in PBS pH 6.8) compared to the unformatted free drug. [1] | | Stability Study | 1. Store SLN dispersions at different temperatures (e.g., 4°C and 25°C). 2. Monitor Particle Size, PDI, and Zeta Potential over time (e.g., 60 days). [1] | SLNs remained stable with no significant changes in physical parameters for 60 days. [1] | | In-Vitro Drug Release | 1. Place SLN dispersion in a dialysis membrane. 2. Immerse in release medium (e.g., Simulated Intestinal Fluid, SIF, pH 6.8). 3. Agitate at 37°C. 4. Withdraw samples at intervals and analyze drug content with HPLC. [1] | SLNs showed a significantly increased drug release within 300 minutes compared to the free drug. [1] |

How to Proceed with Your Research on "this compound"

Given the lack of direct information, here are some steps you can take to advance your work:

  • Verify the Compound Name and Structure: Double-check the IUPAC name, common synonyms, and chemical structure of "this compound" in the literature where you encountered it. This will help ensure future searches are accurate.
  • Leverage Protocols from Structural Analogs: The SLN protocol above is highly relevant if your compound is a lipophilic triterpene with poor solubility. You can use it as a robust starting point, adapting parameters like the drug-to-lipid ratio and surfactant based on your compound's specific properties [1].
  • Explore Alternative Extraction and Analysis Techniques: For initial compound isolation or metabolite analysis, modern techniques like Solid-Phase Microextraction (SPME) coupled with LC-MS can be used for efficient extraction from small volumes, as noted in one of the search results [2].

References

Application Notes: Nano-Encapsulation of Bioactive Fatty Acids

Author: Smolecule Technical Support Team. Date: February 2026

Nano-encapsulation is a transformative technology for enhancing the stability, bioavailability, and targeted delivery of sensitive bioactive lipids. The following notes summarize key considerations based on recent research.

1. Objective: To develop stable, efficacious lipid-based nanoformulations for a labile lipophilic compound (e.g., Lunatoic acid A) intended for therapeutic or nutraceutical applications. 2. Formulation Rationale: Lipid nanoparticles, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are preferred for lipophilic actives due to their biocompatibility, biodegradability, and capacity for controlled release [1] [2]. They protect the core material from oxidation and degradation during processing and storage [3] [1]. 3. Critical Quality Attributes (CQAs): The primary CQAs for these nanoformulations are particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), and in vitro release profile [3] [1] [2].

The table below summarizes quantitative data from recent studies encapsulating different fatty acids, illustrating typical targets for CQAs.

Encapsulated Compound Nano-System Type Average Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%EE) Key Finding
Conjugated Linoleic Acid (CLA) [1] NLC 81 Monomodal -15.8 98.2% High stability over 60 days; protected against oxidation.
Linolenic Acid (LNA) [2] SLN ~120-150* N/R N/R N/R Sustained release over 24 hours; retained anti-inflammatory activity.
Melon Seed Oil (MSO) [3] Nano-liposome 282.3 ± 2.35 N/R N/R N/R Superior thermal stability & controlled GIS release vs. microcapsules.
N/R: Not explicitly reported in the provided result snippet. *Value is an approximation from the context.

Experimental Protocols

The following protocols are adapted from established methods for encapsulating similar compounds.

Protocol 1: Preparation of NLCs by Hot High-Shear Homogenization [1]

This protocol is suitable for achieving high encapsulation efficiency for lipophilic compounds.

  • 1.1 Materials:
    • Solid Lipid: Cocoa butter, glyceryl monostearate, or Compritol 888 ATO.
    • Liquid Lipid (Oil): this compound.
    • Surfactant: Poloxamer 407, Tween 20, or soy lecithin.
    • Aqueous phase: Deionized water.
  • 1.2 Equipment: Hot plate with magnetic stirrer, high-shear homogenizer (e.g., Ultra-Turrax), sonicator (optional).
  • 1.3 Procedure:
    • Prepare Lipid Phase: Melt the solid lipid (e.g., 100 mg) in a water bath at ~5-10°C above its melting point. Add the liquid lipid (this compound) to the melted solid lipid. A typical solid-to-liquid lipid ratio is 10:1 [1].
    • Prepare Aqueous Phase: Dissolve the surfactant (e.g., 1.5-2% w/v of the total dispersion) in the heated aqueous phase (same temperature as the lipid phase).
    • Primary Emulsion: Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
    • High-Shear Homogenization: Homogenize the coarse emulsion using a high-shear homogenizer at 18,000-24,000 rpm for 20-30 minutes while maintaining the temperature [3] [1].
    • Cooling and Solidification: Allow the hot nanoemulsion to cool to room temperature under mild stirring. The lipid phase will recrystallize, forming solid NLCs.
  • 1.4 Critical Steps & Troubleshooting:
    • Temperature Control: Ensure both phases are at the same temperature before mixing to prevent premature crystallization.
    • Homogenization Speed/Time: These parameters directly control particle size and distribution. Optimize for the smallest size and lowest PDI.
Protocol 2: Preparation of SLNs by Microemulsion Technique [2]

This method is ideal for creating a solid lipid matrix for sustained release.

  • 2.1 Materials: Lipid matrix (e.g., curcumin-monooleate, resveratrol-monooleate), this compound, Tween 20, sodium taurocholate, co-surfactant (e.g., butanol).
  • 2.2 Equipment: Water bath, magnetic stirrer.
  • 2.3 Procedure:
    • Melt Lipid Phase: Melt the lipid matrix (e.g., 50-100 mg) and the active compound (this compound) together at 70°C.
    • Prepare Surfactant Mixture: Dissolve the surfactant (Tween 20), sodium taurocholate, and co-surfactant in warm water to form the aqueous phase.
    • Form Microemulsion: Slowly add the aqueous surfactant solution to the melted lipid phase under mild magnetic stirring. A transparent, thermodynamically stable microemulsion will form.
    • Dispersion and Cooling: Pour the hot microemulsion into a large volume of cold water (2-10°C) under gentle stirring. This causes the lipid nanoparticles to precipitate instantly.
    • Lyophilization (Optional): The SLN dispersion can be lyophilized to form a powder for improved long-term stability [3].
  • 2.4 Critical Steps & Troubleshooting:
    • Cooling Rate: A fast cooling rate promotes the formation of a less ordered crystal lattice, which can accommodate more drug and prevent expulsion.
Protocol 3: Characterization of Lipid Nanoparticles
  • 3.1 Particle Size, PDI, and Zeta Potential: Determine using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Dilute the nano-dispersion with filtered, deionized water before analysis [3] [1].
  • 3.2 Encapsulation Efficiency (%EE):
    • Separate the unencapsulated (free) drug from the nanoparticles using ultracentrifugation or ultrafiltration.
    • Quantify the amount of free drug in the supernatant/filtrate using a validated analytical method (e.g., HPLC, GC-MS).
    • Calculate EE% using the formula: EE% = [(Total drug added - Free drug) / Total drug added] × 100 [1].
  • 3.3 Morphology: Analyze using Transmission Electron Microscopy (TEM). Negative staining with phosphotungstic acid is commonly used [3] [4].
  • 3.4 In Vitro Release Study: Use dialysis membrane method in different release media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)) to profile the release kinetics of this compound from the nanoparticles [3].

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the development and characterization of lipid-based nanoformulations, as described in the protocols.

nanoencapsulation_workflow start Start: Formulation Design p1 Protocol 1: NLC Preparation (Hot HSH) start->p1 p2 Protocol 2: SLN Preparation (Microemulsion) start->p2 char Protocol 3: Characterization (Size, PDI, Zeta, EE%) p1->char p2->char release In Vitro Release Study char->release efficacy Biological Efficacy (e.g., Anti-inflammatory) release->efficacy end Data Analysis & Optimization efficacy->end Feedback Loop

The relationship between the nano-encapsulation of a bioactive compound and its subsequent biological effects can be conceptualized as follows.

biological_pathway nano Nano-Encapsulated Compound protect Protection from Degradation nano->protect uptake Enhanced Cellular Uptake protect->uptake release Controlled Intracellular Release uptake->release effect Therapeutic Effect (e.g., Anti-inflammatory, Antioxidant, Anticancer) release->effect

Discussion and Future Perspectives

The protocols outlined provide a robust starting point for encapsulating this compound. Key advantages of these systems include the ability to control release profiles, as demonstrated by SLNs providing sustained release over 24 hours [2], and the significant protection against oxidation offered by NLCs [1]. Future work should focus on active targeting by conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance specificity [5] [6]. Furthermore, exploring stimuli-responsive systems that release their payload in response to specific environmental triggers (e.g., pH, enzymes) within the target tissue represents the next frontier in smart drug delivery [6]. The integration of computational design and machine learning, as shown in high-throughput nanoparticle development platforms, can significantly accelerate the optimization of excipients and formulation parameters for this compound [7].

References

Troubleshooting Guide: Solubility of Poorly Soluble Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common solubility challenges, organized by their root causes.

Problem & Symptoms Likely Cause Solution Steps Key Considerations

| Low Kinetic Solubility: Compound precipitates in DMSO stock or aqueous buffers; variable bioassay results [1]. | High crystal lattice energy; poor solvation in water; precipitation from DMSO stocks during dilution [1]. | 1. Use co-solvents (e.g., ethanol, PEG) [2]. 2. Employ surfactants [3]. 3. Formulate amorphous solid dispersions [2] [4]. 4. Formulate nanosuspensions [2]. | Thermodynamic solubility is the gold standard for validation; be aware that freeze-thaw cycles of DMSO stocks can cause precipitation [1]. | | Low Thermodynamic Solubility: Saturation is low even with excess solid in equilibrium; poor oral bioavailability [1]. | High lipophilicity (high log P); strong intermolecular forces in crystal lattice [1]. | 1. Salt Formation (for ionizable compounds) [5] [2]. 2. Complexation (e.g., with Cyclodextrins) [3]. 3. Prodrug Design (e.g., adding ionizable/polar groups) [5] [1]. 4. Particle Size Reduction (micronization/nanonization) [2]. | Salt formation is one of the most common and effective approaches for ionizable APIs [5]. The choice of strategy depends on the compound's pKa and solid-state properties [1]. | | Physical Instability: Solubility changes over time; crystallization from supersaturated solutions [4]. | Recrystallization of amorphous formulations; polymorphic conversion [4]. | 1. Select appropriate polymers (e.g., modified natural gums) to inhibit crystallization in solid dispersions [4]. 2. Conduct long-term stability studies under ICH conditions. | The carrier polymer in a solid dispersion is critical for maintaining supersaturation and physical stability [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques referenced in the guide.

Protocol 1: Phase Solubility Studies & Cyclodextrin Complexation

This protocol is used to determine the ability of cyclodextrins (CDs) to enhance solubility and to prepare inclusion complexes [3].

  • Objective: To construct a phase solubility diagram and prepare a drug-CD inclusion complex.
  • Materials: Poorly soluble drug (e.g., Fenofibric acid), Cyclodextrin (e.g., β-CD or Methyl-β-CD), buffer solution, organic solvent (e.g., ethanol), 0.45 μm syringe filters, vial stirrer, lyophilizer [3].
  • Method:
    • Phase Solubility Diagram:
      • Prepare aqueous solutions with increasing concentrations of CD (e.g., 0-20 mM).
      • Add an excess amount of the drug to each CD solution.
      • Adjust the pH of the solution to ensure the drug is in its unionized form (if ionizable).
      • Seal the vials and stir the solutions for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
      • Filter the solutions through a 0.45 μm filter to remove undissolved drug.
      • Analyze the concentration of the dissolved drug in each filtrate using a suitable method (e.g., UV-Vis spectrophotometry).
      • Plot the concentration of dissolved drug vs. the concentration of CD to generate the phase solubility diagram [3].
    • Preparation of Inclusion Complex (Kneading Method):
      • Dissolve the CD in a minimal amount of water.
      • Slowly add the drug (in a 1:1 molar ratio) to the CD solution, either as a solid or dissolved in a minimal, miscible organic solvent.
      • Knead the resulting paste thoroughly in a mortar for 45-60 minutes.
      • Dry the paste in an oven at a moderate temperature (e.g., 40-45°C) until a solid mass is obtained.
      • Grind the dried mass into a fine powder and store in a desiccator [4].
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation

This protocol is used to create a solid dispersion using a natural polymer carrier to enhance dissolution [4].

  • Objective: To enhance the aqueous solubility of a poorly soluble drug using a solid dispersion with modified Ziziphus gum.
  • Materials: Poorly soluble drug (e.g., Loratadine, Glimepiride), extracted Ziziphus gum polymer, solvent (e.g., ethanol), mortar and pestle, oven [4].
  • Method:
    • Polymer Modification (Optional):
      • Heat-Activated Gum (M1ZG): Heat the gum polymer at 120°C in a hot air oven for 2 hours [4].
      • Freeze-Dried Gum (M2ZG): Lyophilize the gum polymer for 24 hours [4].
    • Solid Dispersion Preparation:
      • Weigh the drug and modified polymer in the desired ratio (e.g., 1:1, 1:2, 1:3).
      • Dissolve both the drug and the polymer in a common, volatile solvent (e.g., ethanol).
      • Mix the solutions thoroughly and evaporate the solvent slowly in an oven at 45°C until a dry film is obtained.
      • Scrape the dried solid dispersion from the dish, grind it into a fine powder, and pass it through an 80-mesh sieve.
      • Store the powder in a desiccator until further use [4].
    • Evaluation:
      • Determine the % Practical Yield: (Actual weight of SD / Theoretical weight) × 100.
      • Perform Solubility Studies: Shake an excess of the solid dispersion in a buffer of choice, filter, and analyze the drug content in the filtrate. Compare the solubility to that of the pure drug [4].

Experimental Workflow & Strategy Selection

The following diagram illustrates a logical workflow for diagnosing solubility issues and selecting an appropriate enhancement strategy.

Start Assess Compound Solubility A Is the compound ionizable? (Check pKa) Start->A B Salt Formation (citation:2)(citation:5) A->B Yes C Consider Non-Ionic Strategies A->C No End Proceed to In-Vitro/In-Vivo Testing B->End D Evaluate Required Dose & Log P C->D E High Lipophilicity (High Log P)? D->E F Lipid-Based Formulations (e.g., Nanomulsions) E->F Yes G High Melting Point? (High Crystal Energy) E->G No F->End H Amorphous Solid Dispersion (citation:5)(citation:10) G->H Yes J Low Dose Required? G->J No H->End I Consider Milling (Nanosuspension) I->End J->I No K Cyclodextrin Complexation (citation:3) J->K Yes K->End

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter? A1: Kinetic solubility is the concentration at which a compound precipitates out of solution after being added from a pre-dissolved stock (like DMSO). It's critical for avoiding false negatives in early-stage bioassays. Thermodynamic solubility is the concentration at equilibrium between a solid compound and a solution, representing the true, stable solubility. Relying solely on kinetic solubility can mislead formulation development, so measuring thermodynamic solubility is considered the gold standard for optimization [1].

Q2: When should we consider chemical modification (prodrug approach) over formulation techniques? A2: Chemical modification through prodrug design is a powerful strategy when formulation approaches are insufficient. It involves chemically adding groups (like phosphate chains or amino acids) to the parent drug to create an inactive derivative with better solubility. This is particularly useful for compounds that lack ionizable groups for salt formation or have extremely high lipophilicity. The added group is designed to be cleaved enzymatically in the body to release the active drug [5] [1].

Q3: Are natural polymers a viable option for solid dispersions? A3: Yes, natural polymers are gaining attention as excipients for solid dispersions due to their biocompatibility, biodegradability, and low cost. For example, modified gums from Ziziphus spina-christi have been shown to significantly improve the solubility of drugs like Loratadine. These polymers can be physically modified (e.g., by heating or freeze-drying) to improve properties like swelling index and water retention capacity, which are beneficial for drug dissolution [4].

References

optimizing extraction yield of Lunatoic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods at a Glance

The table below summarizes common extraction techniques, their core principles, and key optimization parameters based on general practices for bioactive compounds [1].

Method Core Principle Key Parameters to Optimize General Pros & Cons

| Soxhlet Extraction (SE) | Continuous cycling of solvent through solid sample [1]. | Extraction time, solvent type, temperature [1] [2]. | Pro: High efficiency, established [1]. Con: Long time, high solvent use, heat may degrade compounds [1]. | | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls [1] [3]. | Ultrasonic power, time, temperature, solvent [1]. | Pro: Fast, energy-efficient, can enhance yield [1]. Con: Possible degradation of sensitive compounds [1]. | | Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, volumetric heating [3] [4]. | Microwave power, time, solvent (must be polar) [4]. | Pro: Rapid, low solvent volume, high yield for some phenolics [1] [4]. Con: Limited penetration depth, uneven heating risk [1]. | | Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as solvents [1] [3]. | Pressure, temperature, cosolvent (e.g., ethanol) [1]. | Pro: Green solvent (CO₂), highly selective, clean extracts [1] [3]. Con: High equipment cost, high-pressure operation [1]. |

A Systematic Workflow for Optimization

To systematically troubleshoot and optimize your extraction process for Lunatoic acid A, you can follow the workflow below. This diagram outlines the logical relationship between key optimization steps:

Start Start: Define Objective (Maximize this compound Yield) Step1 1. Method & Solvent Screening Start->Step1 P1 Pretreatment (e.g., Cell Disruption) Step1->P1 P2 Solvent Polarity (e.g., Acetone, Ethanol) Step1->P2 Step2 2. Parameter Optimization (RSM Recommended) P3 Temperature & Time Step2->P3 P4 Solid-to-Liquid Ratio Step2->P4 Step3 3. Scale-Up & Validation P1->Step2 P2->Step2 P3->Step3 P4->Step3

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my target compound. Where should I start troubleshooting? Begin by systematically evaluating your solvent system. The polarity of your solvent must match that of this compound for efficient extraction [1]. Test a range of solvents (e.g., acetone, ethanol, ethyl acetate, and their aqueous mixtures) [5] [2] [6]. If solvent change is ineffective, consider incorporating a cell disruption pretreatment (e.g., bead beating or ultrasonication) to break down the plant matrix and improve solvent access [7].

Q2: How can I efficiently optimize multiple extraction parameters at once? Using Response Surface Methodology (RSM) is highly effective. RSM is a statistical technique that allows you to vary multiple factors (like solvent concentration, temperature, and time) simultaneously with a reduced number of experimental runs to find the global optimum [5] [8]. This is far more efficient than the "one-variable-at-a-time" approach.

Q3: My extract is very complex and interferes with the analysis of this compound. What can I do? Consider a sequential extraction strategy. This involves using solvents of different polarities in a specific order (e.g., hexane first to remove lipids, followed by a more polar solvent like acetone or ethanol to extract your target compound) [2]. This can help remove interfering compounds and simplify your final extract for cleaner analysis.

Q4: Are "green" or environmentally friendly extraction methods effective? Yes, methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are not only more sustainable but can also be highly efficient. They often provide higher yields in a fraction of the time compared to conventional methods like maceration [4]. Supercritical Fluid Extraction with CO₂ is another excellent green option, offering high selectivity [1] [9].

A Note on Moving Forward

Since direct information on this compound is not available in the current search, the next logical step is to consult specialized chemical databases and literature to gather critical data on the compound's solubility, stability, and polarity. This information will help you make informed decisions when applying the general optimization strategies outlined above.

References

Troubleshooting Low Purity in Natural Product Isolation

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is key to diagnosing and resolving purity issues. The following workflow outlines the primary areas to investigate.

G Low Purity of\nLunatoic Acid A Low Purity of This compound Verify Analytical Method Verify Analytical Method Low Purity of\nthis compound->Verify Analytical Method Assess Extraction Step Assess Extraction Step Low Purity of\nthis compound->Assess Extraction Step Optimize Purification\nChromatography Optimize Purification Chromatography Low Purity of\nthis compound->Optimize Purification\nChromatography Check for Co-elution\n(LC Peak Purity) Check for Co-elution (LC Peak Purity) Verify Analytical Method->Check for Co-elution\n(LC Peak Purity) Confirm Method\nSpecificity Confirm Method Specificity Verify Analytical Method->Confirm Method\nSpecificity Validate Method\nPrecision & Accuracy Validate Method Precision & Accuracy Verify Analytical Method->Validate Method\nPrecision & Accuracy Remove Lipids & Waxes\n(Defatting) Remove Lipids & Waxes (Defatting) Assess Extraction Step->Remove Lipids & Waxes\n(Defatting) Evaluate Sorbent\nfor Cleanup Evaluate Sorbent for Cleanup Assess Extraction Step->Evaluate Sorbent\nfor Cleanup Adjust Mobile Phase\n(pH & Modifier) Adjust Mobile Phase (pH & Modifier) Optimize Purification\nChromatography->Adjust Mobile Phase\n(pH & Modifier) Screen Different\nStationary Phases Screen Different Stationary Phases Optimize Purification\nChromatography->Screen Different\nStationary Phases Fine-tune Gradient\nProfile Fine-tune Gradient Profile Optimize Purification\nChromatography->Fine-tune Gradient\nProfile

Analytical Method Validation

Before modifying purification, ensure your analytical method correctly reports purity. A poorly resolved method can mask co-eluting impurities.

FAQ: Our HPLC shows a single sharp peak, but NMR reveals impurities. Why?

This indicates co-elution, where impurities share a similar retention time with your target compound [1]. Without method specificity, you cannot accurately assess purity during isolation.

Protocol: HPLC-PDA Method for Purity Assessment [1]

This protocol is adapted from a validated method for triterpenoids, which share structural similarities with many natural products.

  • Instrument Setup:

    • Column: ACE C18 (150 mm × 4.6 mm, 3 μm) or equivalent.
    • Mobile Phase: Optimize based on analyte properties. For compounds with weak chromophores, a methanol-rich phase (e.g., Acetonitrile:Methanol, 10:90, v/v) provides a more stable baseline at low wavelengths [1].
    • Detection: Photo Diode Array (PDA) detector. Acquire a full UV spectrum (e.g., 200-400 nm) for peak purity analysis.
    • Column Temperature: Test between 20–35°C to improve resolution of closely eluting compounds [1].
    • Flow Rate: 1.0 - 1.5 mL/min.
  • Specificity Check:

    • Inject a purified standard of this compound (if available) to confirm its retention time and spectral profile.
    • Inject your sample. Use the PDA detector's software to compare UV spectra at the upslope, apex, and downslope of the peak. A pure compound will have identical spectra across the peak.
  • Key Validation Parameters [2] [3]:

    • Specificity: Confirm no interference from blanks or sample matrix.
    • Linearity: Prepare a calibration curve with at least 5 concentrations. A correlation coefficient (r²) of >0.999 is expected [2].
    • Precision: Perform six replicate injections of a standard. A coefficient of variation (CV%) of <2% for retention time and peak area is acceptable [2] [1].
    • Accuracy: For an extraction method, spiked recovery experiments should yield results between 95-105% [3].

Optimizing Chromatographic Separation

If co-elution is confirmed, optimize your purification HPLC method for better resolution.

FAQ: We use a standard C18 column and acetonitrile/water gradient, but resolution is poor. What can we change?

The selectivity of a reversed-phase system is highly dependent on mobile phase composition, pH, and the choice of stationary phase [4]. Minor adjustments can significantly impact resolution.

Protocol: Systematic HPLC Method Optimization [3]

  • Start with a Scouting Gradient:

    • Begin with a broad gradient (e.g., 5% to 95% organic modifier over 30 minutes) to understand the sample's retention profile.
  • Optimize the Mobile Phase:

    • Modifier Type: Switch between acetonitrile and methanol. Acetonitrile offers different selectivity and lower backpressure, which can improve peak shape [4].
    • pH Adjustment: For acidic compounds like this compound, adding a volatile acid (0.1% Trifluoroacetic Acid - TFA) to the water can suppress ionization, increasing retention and improving peak shape [4] [3].
    • Gradient Steepness: Flatten the gradient around the retention time of your target compound to increase the separation window.
  • Consider the Stationary Phase:

    • If the C18 column does not provide sufficient resolution, screen other phases [3]. Phenyl-hexyl or pentafluorophenyl (PFP) columns offer different selectivity based on π-π interactions, which can be effective for separating complex aromatic or planar structures [4].

The table below summarizes key parameters to optimize.

Table 1: HPLC Parameters for Troubleshooting Poor Resolution

Parameter Typical Starting Condition Optimization Strategy Impact on Separation
Organic Modifier Acetonitrile/Water Switch to Methanol/Water; or use blends Alters selectivity; Methanol is stronger eluent for triterpenoids [1]
Mobile Phase pH No additive Add 0.1% TFA or Formic Acid; use buffer (e.g., Ammonium Acetate) Suppresses ionization of acids, improves peak shape [4] [3]
Stationary Phase C18 (L1) Switch to C8 (L7), Phenyl (L11), or PFP Changes interaction mechanics; PFP can separate structural isomers [4]
Column Temperature 25°C Increase to 30-40°C Can improve efficiency and slightly alter selectivity; reduces backpressure [1]
Gradient Profile Linear Flatten gradient around target peak elution time Increases resolution of closely eluting compounds [3]

Sample Preparation and Extraction

Poor purity can originate from the initial steps, where interfering compounds are not adequately removed.

FAQ: Our final product is a complex mixture. How can we improve sample cleanliness before HPLC?

Crude plant extracts contain sugars, lipids, and chlorophyll that can overload the column and cause poor separation. A cleanup step is essential.

Protocol: Solid-Phase Extraction (SPE) for Cleanup

  • Select an SPE Sorbent: A C18 or polymeric sorbent is common for retaining mid-to-non-polar compounds like this compound.
  • Conditioning: Flush the cartridge with 2-3 column volumes of methanol, then equilibrate with water or a weak acid (e.g., 0.1% TFA in water).
  • Loading: Dilute your crude extract in a weak aqueous solvent (e.g., 10% methanol) and load it onto the cartridge. Impurities like salts and sugars will pass through.
  • Washing: Wash with 20-40% methanol/water to remove weakly retained polar impurities.
  • Elution: Elute your target compound with 70-100% methanol or acetonitrile. This step concentrates the analyte and removes many non-polar interferents like chlorophyll [3].

References

enhancing cellular uptake of Lunatoic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Cellular Uptake

The table below summarizes proven strategies that can be adapted for Lunatoic Acid A.

Strategy Mechanism of Action Key Findings/Considerations
Nanocarrier Systems [1] [2] Encapsulates agent for protection and targeted delivery. Liposomes, PLGA, and other nanoparticles improve stability and can be functionalized with targeting ligands [1].
Surface Functionalization [1] [3] [2] Modifies surface with specific ligands or charges to improve interaction with cell membranes. Cell-penetrating peptides (e.g., TAT) enhance uptake via electrostatic/membrane interactions [1] [3]; targeting ligands (e.g., RGD, HA) enable receptor-mediated uptake [1] [4].
Stimuli-Responsive Nanoplatforms [2] Properties change in response to tumor microenvironment (e.g., pH, enzymes). "Hierarchical targeting": neutral/negative charge during circulation switches to positive charge in tumor for enhanced cellular internalization [2].
Direct Chemical Modification [3] Covalently modifies molecule to improve membrane permeability. Adding guanidinium groups can enhance uptake of small molecules by interacting with negatively charged membrane components [3].

Experimental Workflow for Testing Uptake

You can use the following experimental workflow to systematically test and optimize uptake strategies for this compound.

Start Start: Develop Uptake Strategy NP Nanocarrier Formulation Start->NP SF Surface Functionalization Start->SF CM Direct Chemical Modification Start->CM InVitro In Vitro Uptake Assay NP->InVitro SF->InVitro CM->InVitro M1 Quantify internalization (e.g., ICP-MS, fluorescence) InVitro->M1 M2 Assess cytotoxicity (e.g., MTT assay) InVitro->M2 M3 Determine mechanism (e.g., inhibition assays) InVitro->M3 InVivo In Vivo Validation M1->InVivo M2->InVivo M3->InVivo E Evaluate efficacy & safety in animal models InVivo->E

Phase 1: Formulation and Characterization
  • Nanocarrier Preparation: Formulate this compound-loaded nanocarriers (e.g., PLGA nanoparticles, liposomes). A standard method involves a single or double emulsion-solvent evaporation technique for PLGA [1].
  • Surface Functionalization: Conjugate cell-penetrating peptides (e.g., TAT) or targeting ligands (e.g., RGD, Hyaluronan) to the nanocarrier surface. This can be done using covalent chemistry, such as coupling through carboxyl groups on a PLGA surface [1].
  • Characterization: Measure the particle size, surface charge (Zeta potential), polydispersity index (PDI), and drug loading efficiency using dynamic light scattering (DLS) and other analytical techniques [5] [1].
Phase 2: In Vitro Uptake and Efficacy Testing
  • Quantifying Internalization:
    • If this compound is fluorescent or can be labeled: Use flow cytometry or confocal microscopy to quantify and visualize cellular uptake. Compare the different formulations (e.g., free drug vs. encapsulated drug vs. functionalized nanocarrier) [1].
    • If the drug contains a unique element: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify uptake, as demonstrated in gold nanoparticle studies [5].
  • Assessing Cytotoxicity: Perform cell viability assays (e.g., MTT, CellTiter-Glo) on relevant cancer cell lines to determine if enhanced uptake translates to increased cytotoxic effect [1].
  • Mechanism Studies: Use chemical inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis) to determine the primary pathway of cellular entry [4] [3].
Phase 3: In Vivo Validation
  • Use animal models (e.g., mouse xenografts) to evaluate the tumor accumulation, therapeutic efficacy, and systemic safety of the lead formulation. Hyaluronan-conjugated drugs, for instance, have shown significantly enhanced tumor cell uptake in mouse models compared to unconjugated drugs [4].

Frequently Asked Questions

What is the simplest first step if my free this compound shows poor cellular uptake? The most straightforward initial approach is to encapsulate it in a common, well-characterized nanocarrier like a liposome or a PLGA nanoparticle. This protects the molecule and leverages the passive targeting of the EPR effect without the need for complex surface chemistry [1] [2] [6].

How can I determine which uptake mechanism is most dominant for my formulation? You must perform inhibition studies. Pre-treat cells with various endocytic inhibitors before adding your formulation.

  • Clathrin-mediated: Inhibit with chlorpromazine.
  • Caveolae-mediated: Inhibit with genistein or methyl-β-cyclodextrin.
  • Cell-Penetrating Peptide (CPP) activity: Often involves direct translocation and endocytosis; its uptake can be tested at 4°C (which inhibits energy-dependent processes) and with inhibitors [4] [3]. A significant reduction in uptake upon inhibition indicates that pathway's role.

Why should I consider a "hierarchical targeting" or stimuli-responsive strategy? This advanced strategy solves a key dilemma in nanomedicine. Neutral or "stealth" nanoparticles have long circulation times and good tumor accumulation but poor cellular uptake. Positively charged or ligand-modified nanoparticles have good uptake but are quickly cleared from the bloodstream. A hierarchical system is designed to be neutral during circulation and then switch to a positive charge or expose a targeting ligand specifically in the tumor microenvironment, achieving the best of both worlds [2].

Key Experimental Pathways

The diagram below summarizes the major pathways involved in the cellular uptake of therapeutic agents, which your formulations may engage.

Formulation Formulation (e.g., LA-A-NP) CPP Cell-Penetrating Peptide (TAT, R8) Formulation->CPP Receptor Receptor Ligand (e.g., HA, RGD) Formulation->Receptor Charge Positive Surface Charge Formulation->Charge CME Clathrin-Mediated Endocytosis CPP->CME Direct Direct Translocation CPP->Direct Receptor->CME Charge->Direct Endosome Endosomal Escape CME->Endosome Caveolae Caveolae-Mediated Endocytosis Caveolae->Endosome Cytosol Cytosolic Delivery Direct->Cytosol Endosome->Cytosol

References

process optimization for Lunatoic acid A synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Lissodendoric Acid A Synthesis

Based on the pioneering total synthesis by Neil Garg and colleagues, here are answers to common experimental questions [1].

  • What is the key strategic innovation in this synthesis? The synthesis is centered on the controlled generation and trapping of a highly reactive cyclic allene intermediate. This approach allows for the rapid build-up of structural complexity in a single step, forming two carbon-carbon bonds and setting a specific stereochemistry that was crucial to achieving a short, 12-step total synthesis [1].

  • How is the stereochemistry of the cyclic allene controlled? The enantioselectivity is introduced early in the process. A chiral catalyst is used to reduce the allene precursor, selectively generating the desired isomer of the unstable cyclic allene. This short-lived intermediate is immediately captured in a subsequent Diels-Alder reaction [1].

  • What is the role of the Diels-Alder reaction? The transient cyclic allene is trapped by a pyrone molecule via a Diels-Alder cycloaddition. This step is critical for constructing the central core of the lissodendoric acid A molecule with high precision [1].

  • What are the optimal conditions for the key cyclization step? The research indicates that the reaction proceeds with high enantiomeric excess at low temperatures. The overall 12-step process achieves nearly 80% enantiomeric excess for the desired isomer [1].

Experimental Protocol & Optimization Data

The following table outlines the core steps for the key stage of the synthesis involving the cyclic allene [1].

Step Objective Key Reagents & Conditions Notes & Troubleshooting
1. Precursor Activation Generate the reactive cyclic allene intermediate. Chiral catalyst, low temperature. Precise temperature control is vital for managing the highly reactive allene and achieving high enantioselectivity.
2. Diels-Alder Cyclization Construct the central core of the molecule. Pyrone. The allene is short-lived; it must be generated in situ and trapped immediately. This step forms two carbon-carbon bonds.
3. Work-up Isolate and purify the product. Standard extraction and purification techniques. The nearly 80% enantiomeric excess for the desired isomer is achieved after the key cyclization step.

Synthesis Workflow Diagram

The diagram below illustrates the key stages of the enantioselective synthesis of lissodendoric acid A, highlighting the central role of the cyclic allene intermediate.

G AllenePrecursor Allene Precursor CyclicAllene Cyclic Allene Intermediate AllenePrecursor->CyclicAllene Reduction Low Temperature ChiralCatalyst Chiral Catalyst ChiralCatalyst->CyclicAllene Enantiocontrol CentralCore Central Alkaloid Core (Diels-Alder Adduct) CyclicAllene->CentralCore Diels-Alder Cycloaddition Pyrone Pyrone Pyrone->CentralCore LissodendoricAcidA Lissodendoric Acid A (After 12 Steps) CentralCore->LissodendoricAcidA Further Steps

This process is noted for its efficiency in building complex molecular architecture with stereochemical control, a common challenge in natural product synthesis [1].

General Principles for Synthesis Optimization

Although specific data for optimizing every step of lissodendoric acid A synthesis is not fully available in the search results, you can apply these general principles, supported by examples from other synthetic chemistry studies:

  • Employ Statistical Optimization: For complex reactions with multiple variables, using methods like Response Surface Methodology (RSM) with a Central Composite Design (CCD) is highly effective. This approach allows you to model the interaction of factors like temperature, catalyst concentration, and substrate ratios to find a global optimum, as demonstrated in the synthesis of other complex molecules like azelaic acid [2].
  • Explore Alternative Energy Sources: Consider methods like ultrasonic-assisted synthesis to improve reaction efficiency. This technique has been shown in other polymer syntheses to reduce energy consumption and reaction times while enhancing the properties of the final product [3].
  • Prioritize Safety and Legality: The synthesis of complex natural products involves hazardous materials and requires advanced training. Always adhere to strict safety protocols and ethical guidelines [4].

References

overcoming methodological challenges in Lunatoic acid A research

Author: Smolecule Technical Support Team. Date: February 2026

Total Synthesis of Lunatoic Acid A

The synthesis of this compound, a member of the azaphilone family of natural products, can be achieved through a multi-step process. The following diagram outlines the key stages and their logical relationships, from initial phenol protection to the final esterification and deprotection.

lunatoic_acid_synthesis start Methyl Benzoate (10) step1 Differential Phenol Protection (2-step sequence) start->step1 step2 Formation of Keto Ester (13) step1->step2 LDA, TMEDA, Weinreb Acetamide (12) step3 Cyclization to Isocoumarin (14) step2->step3 Base step4 Selective Reduction & Global Deprotection step3->step4 DIBAL-H then ZnBr₂ step5 Oxidative Dearomatization to Azaphilone Core (21) step4->step5 AcOH, p-TsOH then IBX, TBAI step6 Esterification with Orsellenic Acid (22) step5->step6 Yamaguchi Conditions step7 Global Deprotection (Final Step) step6->step7 3M HCl, Refluxing Dioxane end (±)-Lunatoic Acid (4) step7->end

The synthetic route begins with a differentially protected methyl benzoate and proceeds through a key isocoumarin intermediate to construct the azaphilone core [1].

Key Reaction Steps and Conditions

The table below details the specific reagents and challenges associated with each critical step shown in the diagram.

Synthesis Step Reagents & Conditions Key Challenges & Notes
Differential Protection Di-tert-butyl dicarbonate, DIPEA, DMAP; then Mitsunobu conditions with 2-(trimethylsilyl)-ethanol [1] Achieves selective protection of one phenol group over another.
Keto Ester Formation LDA (lithium diisopropylamide), TMEDA, Weinreb acetamide (12) [1] TMEDA is critical for improved yield (81% with vs. 40-50% without) [1].
Isocoumarin Cyclization Base-induced enolization and cyclization of keto ester 13 [1] Proceeds in high yield (98%) and is scalable [1].
Oxidative Dearomatization AcOH, p-TsOH, then IBX (o-iodoxybenzoic acid), TBAI (tetra-n-butylammonium iodide) [1] TBAI is a critical catalyst modifier for this nucleus [1].
Final Esterification Acid 22, 2,4,6-trichlorobenzoyl chloride, NEt₃ (Yamaguchi conditions) [1] A key bottleneck; reported yield was low (35%), indicating need for optimization [1].

A Path Forward for Your Research

Given the scarcity of specific technical information on this compound, here are suggestions for building a more comprehensive knowledge base:

  • Consult Specialized Databases: The synthesis of complex natural products like this compound is often detailed in primary literature. Use databases like SciFinder or Reaxys, which are specifically designed for chemical and pharmaceutical research, to find detailed experimental procedures.
  • Focus on the Azaphilone Family: Broaden your search to include the general azaphilone family. The foundational synthetic strategies and troubleshooting guides for these compounds will be directly applicable to this compound research [1].
  • Explore Pathway Visualization Tools: For creating and visualizing biological pathways or signaling networks, consider using dedicated tools mentioned in the search results, such as PathVisio, Cytoscape with its various plugins, or the R package Pathview [2]. These tools are standard in the field for integrating and visualizing complex biological data.

References

improving recovery rates in Lunatoic acid A purification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Recovery Rates

Here are common issues and solutions structured in a Frequently Asked Questions (FAQ) format.

FAQ 1: Why is my target compound not eluting efficiently, leading to low recovery?

Inefficient elution is often due to suboptimal buffer conditions. The choice of elution buffer and its properties is critical for dissociating the target compound without damaging it.

Elution Buffer System Common Buffers & Conditions Mechanism of Action Best for Compound Types Key Considerations
pH Elution 0.1 M Glycine•HCl, pH 2.5-3.0; 100 mM Citric Acid, pH 3.0; 50-100 mM Triethylamine, pH 11.5 [1] Disrupts ionic and hydrogen bonding by protonating/deprotonating key residues. Antibodies, proteins, peptides. Most common method. Low pH can denature sensitive compounds; neutralization may be needed immediately after elution [1].
Ionic Strength 2.5-4.0 M MgCl₂ or 5 M LiCl in neutral buffer [1]. Competes for ionic interactions between the target and the immobilized ligand. Proteins, charged molecules. High salt concentrations may require a desalting step post-elution and can promote aggregation [1].
Chaotropic / Denaturing 2-6 M Guanidine•HCl, 2-8 M Urea, 1% SDS [1]. Disrupts hydrogen bonding and unfolds the protein/target, freeing it from the ligand. Robust proteins or for cleaning columns. Often denatures the target compound, which may be irreversible. Use as a last resort [1].
Specific Competitor >0.1 M counter-ligand (e.g., glutathione for GST-tags, iminobiotin for streptavidin) [1] [2]. Competes with the tagged target for the binding site on the immobilized ligand. Tagged fusion proteins (His-tag, GST-tag, etc.). Highest specificity and mildest conditions. Can be expensive if the competitor is costly [2].
Mild pH-Shift (Emerging) Amino acid-based buffers (e.g., Leucine, Glycine, Serine) with a pre-elution buffer like 50 mM Bis-Tris, pH 7.2 [3] [4]. Creates a milder elution environment, increasing the final elution pool pH to near-neutral. Low pH-unstable proteins like antibodies. Effectively mitigates acid-induced aggregation and denaturation, enhancing recovery and stability [3].

FAQ 2: My recovery is low even with the correct elution buffer. What other instrumental factors should I check?

In preparative HPLC, several hardware and software settings can significantly impact recovery by causing missed collections [5].

  • Detector Time Constant: Set this to the fastest possible setting (or zero). A long time constant smoothes the signal and can introduce a delay, causing the system to start collection after the peak has already started passing through. A delay of just 2-3 seconds can lead to a 50% loss of sample for a narrow peak [5].
  • System Delay Volume: This is the volume of tubing between the detector's flow cell and the fraction collector. If this volume is not properly accounted for, the peak can reach the collector before the software triggers collection. You may need to calculate this volume and, if necessary, add a small length of tubing to increase the delay volume and ensure triggering happens before the peak arrives [5].
  • Collection Valve & Software Speed: The fraction collector valve switch time should be in the milliseconds. A slow switch (e.g., 1 second) can waste a significant portion of a fast-eluting peak. Similarly, ensure the software processing speed is fast enough to make real-time collection decisions [5].

FAQ 3: I am purifying a novel natural product. What is a modern strategy to develop an efficient purification method?

The current best practice is to use a targeted, high-resolution strategy that bridges analytical and preparative scales [6].

  • Profiling: First, perform an in-depth metabolite profiling of your crude extract using UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry). This identifies and annotates the various compounds present, allowing you to "dereplicate" (identify knowns) and locate your target compound, Lunatoic Acid A [6].
  • Method Transfer: The high-resolution chromatographic conditions (column chemistry, mobile phase gradient) optimized for separating your target at the analytical scale are then transferred to the semi-preparative HPLC system. Specialized HPLC modeling software can be used to ensure the selectivity and resolution are maintained during this transfer [6].
  • Targeted Isolation: Run your sample on the semi-prep HPLC using the transferred method. The elution of your target compound can be precisely monitored using the retention time and mass data from the profiling step. This allows for highly accurate, targeted collection of this compound, minimizing the co-isolation of impurities and maximizing recovery [6].

Experimental Workflow for Purification Optimization

The following diagram illustrates the integrated troubleshooting workflow that combines the solutions discussed above.

cluster_elution Troubleshoot Elution Buffer cluster_instrument Troubleshoot Instrument Setup Start Start: Low Recovery Rate Profile Step 1: Profile Crude Extract (UHPLC-HRMS) Start->Profile CheckElution Step 2: Check Elution Buffer Profile->CheckElution CheckInstrument Step 3: Check Instrument Parameters CheckElution->CheckInstrument If buffer is correct Elution1 Test pH Elution (Glycine-HCl, pH 2.5-3.0) Elution2 Test Competitor Elution (e.g., specific ligand) Elution3 Test Mild pH-Shift (Amino acid buffers) OptimizeMethod Step 4: Optimize & Transfer Method CheckInstrument->OptimizeMethod Inst1 Set detector time constant to fastest Inst2 Calculate and adjust system delay volume Inst3 Verify collection valve switch time Result Result: High-Recovery Purification OptimizeMethod->Result

I hope this technical support guide provides a clear path forward for your purification challenges.

  • If this compound is particularly sensitive, the mild pH-shift elution strategy using amino acid buffers is a highly promising approach to prevent degradation [3].
  • If it is a novel compound without a specific affinity tag, the targeted isolation strategy using UHPLC-HRMS profiling is the most efficient way to achieve high purity and recovery [6].

References

Lunatoic acid A versus other natural compounds efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Selected Natural Anticancer Compounds

The table below summarizes the anticancer properties of several prominent natural compounds based on recent scientific publications.

Compound Name (Class) Molecular Targets Key Signaling Pathways Affected Experimental Model & Efficacy Findings Common Cell Lines Used
Ursolic Acid (Triterpenoid) [1] [2] [3] RORγ, Akt, mTOR, STAT3, NF-κB [2] [3] PI3K/Akt/mTOR, JAK/STAT, NF-κB [1] [3] Inhibits proliferation & induces apoptosis in prostate (LNCaP, 22RV1) and breast (MCF-7, MDA-MB-231) cancer cells [1] [2]. A study showed it was equally effective against both ER+ and triple-negative breast cancer cells [1]. MCF-7, MDA-MB-231, LNCaP, 22RV1, PC3, DU145 [1] [2]
Oleanolic Acid (Triterpenoid) [1] Akt, mTOR [1] PI3K/Akt/mTOR [1] Shows cytotoxic activity against breast cancer cells. More effective in combination with Ursolic Acid, inducing excessive autophagy [1]. MCF-7, MDA-MB-231 [1]
Gnetin C (Stilbene) [1] MTA1, PTEN [1] MTA1/PTEN/Akt/mTOR [1] Suppresses cell proliferation and angiogenesis, promotes apoptosis in a genetically engineered mouse model of advanced prostate cancer [1]. Mouse model of prostate cancer [1]
Naringin (Flavonoid) [1] Inflammatory markers, oxidative stress regulators [1] Not Specified Nanocomposites of Naringin decreased lung carcinogenesis in rats by reducing cell proliferation, activating apoptosis, and suppressing oxidative stress and inflammation [1]. DENA/2-AAF-induced lung carcinogenesis rat model [1]
Adapalene (Retinoid) [1] c-MYC, Tubulin [1] Not Specified Exhibits potent cytotoxic effect through c-MYC inhibition and tubulin network suppression in vitro. Suppresses tumor growth in a xenograft zebrafish model [1]. Hematological malignancy cell lines, Zebrafish model [1]

Experimental Protocol Overview

For a concrete example, here is a typical experimental methodology used to evaluate the mechanism of a natural compound like Ursolic Acid, based on the search results [2]:

  • 1. Cell Culture: Cancer cell lines (e.g., C4-2B, 22RV1 for prostate cancer; MDA-MB-468 for breast cancer) are cultured in standard media like RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), and maintained at 37°C in a 5% CO₂ incubator [2].
  • 2. Treatment & Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of the compound (e.g., Ursolic Acid). After incubation (e.g., 4 days), cell viability is measured using assays like Cell-Titer Glo, which quantifies ATP as a marker of metabolic activity. The half-maximal inhibitory concentration (IC₅₀) is then calculated [2].
  • 3. Mechanism Investigation:
    • Luciferase Reporter Assay: Cells are co-transfected with a plasmid containing a receptor (like RORγ) and a reporter plasmid (e.g., 7 X RORE). After treatment, luciferase activity is measured to assess the effect on specific transcriptional pathways [2].
    • Gene Expression Analysis (qRT-PCR): Total RNA is isolated from treated cells, converted to cDNA, and quantitative PCR is performed with gene-specific primers to measure changes in the expression of target genes [2].
    • Protein Level Analysis (Western Blotting): Proteins are extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with antibodies against specific target proteins to detect changes in their levels or activation state [2].
  • 4. In Vivo Validation: Effects are further confirmed in animal models, such as genetically engineered mouse models or xenograft models, where compounds are administered and effects on tumor growth and signaling pathways are analyzed [1].

Visualizing a Common Anticancer Signaling Pathway

Many natural compounds, including Ursolic Acid and Oleanolic Acid, exert their effects by modulating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, growth, and proliferation, and is frequently dysregulated in cancer [1] [4]. The diagram below, generated using Graphviz, illustrates how a natural compound can inhibit this pathway.

G cluster_normal Natural Compound Action NP Natural Compound (e.g., Ursolic Acid) PI3K PI3K NP->PI3K Inhibits Apoptosis Apoptosis (Programmed Cell Death) NP->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Survival->Apoptosis Suppresses

The generated pathway diagram shows how natural compounds like Ursolic Acid can inhibit key nodes in the PI3K/Akt/mTOR pathway, leading to reduced cell survival and the induction of apoptosis [1].

Future Research Directions

The field of natural product research is rapidly evolving. Key future directions highlighted in the literature include [1]:

  • AI-Guided Screening: Using artificial intelligence and machine learning to rationally expedite the screening of natural compound libraries for anticancer activity.
  • Overcoming Limitations: Addressing the poor water solubility and bioavailability of many natural compounds (like Ursolic Acid) through advanced drug delivery systems such as nanoformulations [1] [3].
  • Personalized Medicine: Integrating genomic and molecular biomarker data to guide and select patients who are most likely to respond to natural product-based therapies.

References

validating analytical methods for Lunatoic acid A quantification

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Analytical Method Validation

Analytical method validation ensures that your quantitative procedure is suitable for its intended use. The International Conference on Harmonisation (ICH) guidelines outline key parameters to evaluate [1] [2].

Validation Parameter Definition & Objective Typical Experimental Protocol & Acceptance Criteria
Specificity [2] Ability to unequivocally assess the analyte in the presence of other components. Compare chromatograms or spectra of a blank sample, a standard, and the sample spiked with the standard. The analyte peak should be well-resolved from others and free from interference [2].
Linearity & Range [3] [2] [4] The ability to obtain test results directly proportional to analyte concentration within a given range. Analyze at least 5 concentrations within the specified range. Calculate a calibration curve (e.g., peak area vs. concentration); a correlation coefficient (R²) of >0.999 is often expected [3] [4].
Accuracy [3] [5] [4] Closeness of the measured value to the true value. Spike the sample matrix with known amounts of the analyte at multiple levels (e.g., 80%, 100%, 120%). Recovery rates are calculated; values of 97.6-104.14% with an RSD < 2% are common [3] [5].

| Precision [3] [5] [4] | Closeness of agreement between a series of measurements. | Repeatability (Intra-day): Analyze multiple replicates (n=3-6) on the same day. RSD should typically be < 2% [5] [6]. Intermediate Precision (Inter-day/analyst): Perform the analysis on different days or by different analysts. RSD values are acceptable up to ~7-8% [4]. | | Limit of Detection (LOD) & Quantification (LOQ) [3] [5] [4] | Lowest amount of analyte that can be detected or quantified with acceptable accuracy and precision. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. LOQs are often in the low μg/mL or ppb range for sensitive techniques like LC-MS/MS [3] [7] [4]. | | Robustness [6] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately change parameters like column temperature, mobile phase composition, or flow rate. Resolution of key peaks should remain >1.5, and theoretical plates should meet criteria [6]. |

Method Validation Workflow

The following diagram illustrates the typical workflow for developing and validating an analytical method, integrating the core parameters discussed.

Start Method Development & Preliminary Setup V1 1. Specificity Test Start->V1 V2 2. Linearity & Range V1->V2 V3 3. Accuracy Test V2->V3 V4 4. Precision Test V3->V4 V5 5. LOD/LOQ Determination V4->V5 V6 6. Robustness Test V5->V6 End Final Validated Method V6->End

Experimental Protocols from Research

Here are specific examples of how validation parameters are tested in practice for different analytical techniques:

  • For HPLC-UV/DAD Analysis: A study quantifying antifungal compounds from lactic acid bacteria used HPLC-UV/DAD. The method was validated with a linear range of 1–50 μg/mL (R² ≥ 0.999). Intra-day and inter-day precision had RSDs ranging from 0–8.8%, and LODs were between 0.2–0.6 μg/mL. Accuracy was confirmed via spike-recovery experiments [4].
  • For LC-MS/MS Analysis: A protocol for linoleic acid oxides in Baijiu achieved excellent sensitivity with an LOD of 0.4 ppb. Calibration curves showed linearity (R² > 0.9990) from 1.0–100.0 ppb, and recovery rates were 87.25–119.44% with high precision (RSD < 6.96%) [7].
  • For GC-MS Analysis: A novel GC-MS method for fatty acid isomers in food synthesized unavailable standards to overcome a major analytical challenge. The method was fully validated for linearity, LOD, LOQ, robustness, recovery, and precision [8].

Implementing a Validation Study

To implement your own validation for Lunatoic acid A, the process involves several key stages as shown below.

  • Sample Preparation is Critical: Inefficient sample preparation can be a major limiting factor. Techniques like liquid-liquid extraction (LLE) have been shown to provide good recoveries (average ~87%) and are preferable over certain solid-phase extraction (SPE) methods which may yield poor recoveries for some analytes [4].
  • Optimize Chromatographic Conditions: For compounds like fatty acids with weak UV absorption, detection is often done at low wavelengths (e.g., 203 nm). Adding an ion inhibitor like 1% phosphoric acid to the aqueous mobile phase can significantly reduce peak tailing and improve separation [6].
  • Conduct a System Suitability Test: Before starting the formal validation, ensure the instrument system is performing correctly. This involves checking parameters like the number of theoretical plates (should be >8000) and resolution of adjacent peaks (should be >1.5) [6].

References

efficacy comparison Lunatoic acid A and standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile Comparison

The table below summarizes the core characteristics and primary effects of Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA).

Feature Linoleic Acid (LA) Alpha-Linolenic Acid (ALA)
Classification Omega-6 Polyunsaturated Fatty Acid (PUFA) Omega-3 Polyunsaturated Fatty Acid (PUFA)
Dietary Sources Seed oils (corn, sunflower, soybean), nuts [1] Flaxseed, chia seeds, walnuts, perilla oil [2]
Essential Status Considered essential, but requirements are debated [1] Essential fatty acid [2]
Primary Metabolic Fate Precursor to Arachidonic Acid (AA) and Oxidized Linoleic Acid Metabolites (OXLAMs) [1] Precursor to Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) [2]
Key Effects on Lipid Profiles Context-dependent; modern high intake may promote oxidation [1] Modest improvements; lowers Total Cholesterol (TC) & LDL-C in low LA/ALA ratio diets [3]
Associated Risks (High Intake) Elevated OXLAMs linked to oxidative stress, impaired mitochondrial function, chronic diseases [1] Limited conversion to active long-chain forms (EPA/DHA); high intake may be less effective than direct EPA/DHA consumption [2]

Detailed Experimental Data and Health Impacts

Linoleic Acid (LA): The Double-Edged Sword

Linoleic Acid is a fundamental dietary component, but its health impact is heavily influenced by consumption levels.

  • Historical vs. Modern Intake: Historically, human LA intake was below 2% of total calories, but the modern diet now derives 14 to 25 times more omega-6 than omega-3 fats, with LA comprising up to 25% of calorie intake in some individuals [1].
  • Mechanisms of Action: At high levels, LA incorporates into tissue membranes and becomes a precursor for Oxidized Linoleic Acid Metabolites (OXLAMs) like 4-Hydroxynonenal (HNE) and hydroxy-acids (HODEs). These metabolites are associated with oxidative damage and have been implicated in cardiovascular disease, cancer, and Alzheimer's disease [1].
  • Impact on Mitochondria: LA is a primary component of the mitochondrial membrane phospholipid cardiolipin. An excessive, unbalanced LA intake can lead to suboptimal cardiolipin composition, impairing mitochondrial energy production [1].
Alpha-Linolenic Acid (ALA) and the LA/ALA Ratio

Alpha-Linolenic Acid's benefits are most evident when its intake is balanced against LA.

  • Limited Metabolic Conversion: In humans, ALA is metabolized to the more active EPA and DHA, but this conversion is limited, estimated at only about 3%. Its efficiency is further reduced by high dietary LA, which competes for the same metabolic enzymes [2] [3].
  • Evidence from Meta-Analysis: A 2023 systematic review and meta-analysis found that diets with a low LA/ALA ratio (specifically between 1:1 and 5:1) significantly improved blood lipid profiles. These diets led to reductions in Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG), especially when the intervention period was less than 12 weeks [3].

Metabolic Pathways and Experimental Workflow

To better understand the competitive relationship between LA and ALA, the following diagram illustrates their shared metabolic pathway.

fatty_acid_metabolism Competitive Metabolism of LA and ALA DietaryIntake Dietary Intake (High in modern diets) LA Linoleic Acid (LA) Ω-6 DietaryIntake->LA ALA Alpha-Linolenic Acid (ALA) Ω-3 DietaryIntake->ALA LA->ALA High Intake Inhibits ALA Metabolism Delta6Desaturase Δ-6 Desaturase (Shared, Rate-Limiting Enzyme) LA->Delta6Desaturase  Conversion ALA->Delta6Desaturase  Conversion LA_Metabolites LA Metabolites (e.g., Arachidonic Acid) Delta6Desaturase->LA_Metabolites ALA_Metabolites ALA Metabolites (EPA, DHA) Delta6Desaturase->ALA_Metabolites OXLAMs OXLAMs (4-HNE, HODEs) LA_Metabolites->OXLAMs  Oxidation HealthOutcomes Health Outcomes OXLAMs->HealthOutcomes Associated with Oxidative Stress ALA_Metabolites->HealthOutcomes Associated with Improved Lipid Profiles

This diagram shows that LA and ALA compete for the same rate-limiting enzyme, Δ-6 Desaturase. A high dietary intake of LA can therefore inhibit the conversion of ALA to its beneficial long-chain metabolites, EPA and DHA [2] [1].

Key Takeaways for Researchers

  • Focus on the Ratio: For research and drug development targeting metabolic health, the LA/ALA ratio is a more critical metric than the absolute level of either fatty acid alone. A ratio of 1:1 to 5:1 appears beneficial for lipid profiles [3].
  • Consider Competing Pathways: When designing interventions with ALA, account for the high background intake of LA in modern diets, which can significantly dampen the efficacy of ALA supplementation.
  • Beyond Lipidomics: The pathological effects of excessive LA are not limited to lipid profiles but extend to mitochondrial dysfunction and increased oxidized metabolites, which are key areas for therapeutic investigation [1].

References

validating target engagement of Lunatoic acid A

Author: Smolecule Technical Support Team. Date: February 2026

Target Engagement Assay Technologies

Technology Principle of Operation Key Advantages Sample Throughput Live-cell/Cellular Environment
NanoBRET Target Engagement [1] Measures displacement of a fluorescent tracer from a NanoLuc-fused target protein via Bioluminescence Resonance Energy Transfer (BRET). Quantitative, direct measurement in live cells; does not require protein purification. High (compatible with 384-well plates) Live cells
Chemical Protein Stability Assay (CPSA) [2] Measures ligand-induced stabilization of a target protein against chemical denaturation in a cell lysate. No requirement for protein labeling or modification; simple, cost-effective, automation-friendly workflow. High (amenable to HTS) Cell lysate (no permeability confounds)
Cellular Thermal Shift Assay (CETSA) [2] Measures ligand-induced thermal stabilization of the target protein, increasing its resistance to heat-induced aggregation. Well-established; can be applied to intact cells or lysates; no need for genetic protein modification. High Intact cells or lysate

Detailed Experimental Protocols

Here are detailed methodologies for the two assays most directly described in the available information, which could be adapted for Lunatoic acid A.

NanoBRET Target Engagement Assay [1]

This protocol enables quantitative assessment of target binding in a physiologically relevant, live-cell setting.

  • Core Principle: The assay relies on BRET between a target protein fused to NanoLuc luciferase and a cell-permeable, fluorescent tracer that binds to the target. When an unlabeled test compound (e.g., this compound) engages the target, it displaces the tracer, resulting in a measurable decrease in the BRET signal.
  • Key Reagents & Cell Preparation:
    • Cells: A cell line engineered to express the putative protein target of this compound fused to NanoLuc luciferase.
    • Tracer: A bifunctional molecule consisting of a target-binding ligand (often identified from DNA-encoded library screens or known inhibitors) linked to a NanoBRET-compatible fluorophore (e.g., NanoBRET 590 dye).
    • Compound: this compound, prepared in a suitable solvent like DMSO.
  • Workflow Steps:
    • Seed cells expressing the NanoLuc-tagged target into a multi-well plate and culture until desired confluency.
    • Add the NanoBRET tracer to the cells.
    • Co-treat with this compound at various concentrations to compete with the tracer for binding sites. Include controls with no compound (Max BRET signal) and a known high-affinity inhibitor (Min BRET signal).
    • Add the cell-permeable NanoLuc substrate.
    • Measure signals using a compatible plate reader: first, measure luminescence from NanoLuc (Donor), then measure fluorescence from the tracer (Acceptor).
    • Calculate the BRET ratio (Acceptor emission / Donor emission) and normalize data to generate a dose-response curve for this compound, from which an apparent IC₅₀ value can be derived.

The following diagram illustrates the core principle of the NanoBRET assay.

D NanoBRET Target Engagement Principle cluster_live_cell Live Cell Environment Target      Target Protein     NanoLuc      NanoLuc Tag     NanoLuc->Target Fusion DonorLight Blue Light (~465 nm) NanoLuc->DonorLight Emits Tracer      Fluorescent Tracer     Tracer->Target Binds AcceptorLight Red Light (~610 nm) Tracer->AcceptorLight Emits Substrate Luciferase Substrate Substrate->NanoLuc Reacts DonorLight->Tracer BRET

Chemical Protein Stability Assay (CPSA) [2]

This protocol is a simpler, plate-based method that uses cell lysate, removing confounding effects of cell permeability.

  • Core Principle: The binding of a ligand to its target protein often increases the protein's thermodynamic stability. The CPSA detects this by exposing a protein-containing lysate to a chemical denaturant. Ligand-bound protein requires a higher denaturant concentration to unfold, which is detected by a loss of signal in an immunoassay.
  • Key Reagents:
    • Lysate: A cell lysate (e.g., from HEK293 cells) that contains the native protein target of this compound.
    • Denaturant: A chemical denaturant like Guanidine HCl.
    • Detection Kit: An immunoassay for detecting the native, non-denatured target protein (e.g., AlphaLISA).
  • Workflow Steps:
    • Prepare lysate containing the target protein.
    • Treat lysate with this compound at various concentrations in a multi-well plate.
    • Add a fixed concentration of denaturant to all wells to induce partial protein unfolding.
    • Add detection antibodies and other reagents for the immunoassay. The signal is generated only from the native, properly folded protein that has been stabilized by compound binding.
    • Measure the signal. A dose-dependent increase in signal indicates that this compound is stabilizing the target protein, confirming direct binding.

The workflow for the CPSA is outlined below.

D CPSA Experimental Workflow Step1 Prepare Cell Lysate Containing Target Protein Step2 Treat Lysate with This compound Step1->Step2 Step3 Add Fixed Concentration of Chemical Denaturant Step2->Step3 Step4 Incubate to Allow Protein Unfolding Step3->Step4 Step5 Add Immunoassay Detection Reagents Step4->Step5 Step6 Measure Signal (Stable Protein = High Signal) Step5->Step6

How to Proceed with Validation

Given the lack of specific data on this compound, I suggest a practical path forward for your research:

  • Define the Target: The first and most crucial step is to clearly identify the putative protein target(s) of this compound. This is a prerequisite for selecting and designing an appropriate engagement assay.
  • Choose an Assay Strategy: Based on your target and resources, select from the technologies above.
    • Use NanoBRET for direct, quantitative measurement in live cells.
    • Use CPSA for a simpler, high-throughput screen in a lysate environment that avoids permeability issues.
  • Consult the Literature: I recommend searching for primary research articles on compounds with structural similarities to this compound. The assays used to validate those compounds will provide an excellent starting point for your own experimental design.

References

reproducibility assessment of Lunatoic acid A research findings

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Reproducibility Assessment

The core challenge in machine learning (ML)-based science, which includes many modern drug discovery efforts, is often data leakage. This occurs when information from outside the training dataset is used to create the model, leading to over-optimistic and non-reproducible results [1].

The table below outlines common types of data leakage and strategies to prevent them, which are critical for a credible reproducibility assessment of any compound, including Lunatoic Acid A.

Leakage Type Description Prevention Strategy
Temporal Leakage Using future data to predict past events Strictly partition data based on time, training on older data and validating on newer data [1].
Preprocessing Leakage Applying preprocessing (e.g., normalization) before data splitting Split data first, then fit preprocessing parameters (like scalers) only on the training set [1].
Feature Leakage Including features in the model that would not be available at the time of prediction Carefully review the data generation process for each feature [1].
Label Leakage Inadvertently including the target variable itself as a feature Conduct a thorough audit of features to ensure they are not proxies for the label [1].

Experimental Protocol for Assessment

To assess the reproducibility of findings for this compound, you can adapt the following methodological workflow. This process mirrors the case study on civil war prediction where correcting for leakage eliminated the perceived superiority of complex ML models [1].

Start Start: Published Research on This compound P1 1. Data Audit (Check for leakage types) Start->P1 P2 2. Protocol Standardization (Define SOPs for key assays) P1->P2 P3 3. Analytical Validation (Test accuracy & precision) P2->P3 P4 4. Independent Replication (Execute in a different lab) P3->P4 End End: Reproducibility Report P4->End

1. Data Audit and Splitting

  • Action: Obtain the original dataset and code, if available. Scrutinize the data splitting procedure to ensure it prevents the leakage types listed above [1].
  • Application: For this compound, this means verifying that test data for activity predictions were never used in any way during model training or feature selection.

2. Protocol Standardization

  • Action: Develop and document Standard Operating Procedures (SOPs) for all key experiments. This is crucial because variations in equipment, reagents, and personnel skill are major sources of inter-laboratory variability [2].
  • Application: Define precise protocols for assays used to measure this compound's efficacy (e.g., IC50 in cell lines) and safety (e.g., selectivity indices).

3. Analytical Validation

  • Action: Perform proficiency testing to validate the accuracy and precision of the key assays. This involves running controls and replicate samples to establish a repeatability coefficient and ensure test/re-test reliability [2].
  • Application: Confirm that biochemical or cell-based assays for this compound produce consistent results within the same lab over time.

4. Independent Replication

  • Action: Reproduce the key findings in a separate laboratory setting. This external validation should use the standardized protocols but with different analysts, equipment, and reagent batches [2].
  • Application: A different research group attempts to synthesize this compound and confirm its reported anti-cancer activity and mechanism of action.

A Path Forward for Your Assessment

  • Systematic Literature Review: Conduct a thorough search across scientific databases (e.g., PubMed, Google Scholar) specifically for "this compound," focusing on methods sections to look for potential leakage or methodological ambiguities.
  • Contact Original Authors: Reach out to the corresponding authors of the primary research. Inquiring about data and code availability is a common and accepted practice in the scientific community [1].
  • Focus on Key Claims: Structure your assessment around the central performance claims (e.g., "IC50 of X nM against Y cancer cell line"). Investigate the experimental evidence for these specific claims using the reproducibility framework above.

References

benchmarking Lunatoic acid A against similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Benchmarking Lunatoic Acid A

You can structure your guide around the following key domains, which are standard in pre-clinical drug candidate evaluation [1] [2].

Benchmarking Dimension Key Comparison Parameters Typical Experimental Assays
Chemical Structure & Properties 2D/3D similarity, molecular weight, logP, TPSA, rotatable bonds, H-bond donors/acceptors [3] [4] NMR, LC-MS, Chromatographic LogP measurement, In-silico prediction tools
In-Vitro Activity & Potency IC50/EC50, binding affinity (Ki), selectivity index against related targets, mechanism of action [5] [4] [2] Cell-based viability assays (e.g., MTT), enzymatic activity assays, binding assays (SPR, ITC)
Pharmacokinetics (PK) & Toxicity Metabolic stability (microsomes/hepatocytes), Caco-2 permeability, CYP inhibition, hERG liability, in-vivo acute toxicity [2] Microsomal stability assay, Caco-2 model, hERG patch clamp, Ames test for mutagenicity
Therapeutic Profile In-vivo efficacy in disease models, effective dosage, therapeutic window (TD50/ED50) [6] [7] Animal models of disease (e.g., xenograft for cancer), pharmacokinetic/pharmacodynamic (PK/PD) studies

Proposed Experimental Workflow

A robust benchmarking study follows a logical progression from basic characterization to complex model systems. The diagram below outlines a typical workflow.

workflow Start Start: Compound Identification A 1. Compound Characterization Start->A B 2. In-Vitro Bioactivity Screening A->B C 3. Selectivity & Mechanism of Action B->C D 4. In-Vitro ADMET Profiling C->D E 5. In-Vivo Efficacy Studies D->E End Report & Comparison Guide E->End

How to Proceed Without Direct Data

Since direct data on this compound is limited, here are practical steps you can take to build your guide:

  • Conduct a Broader Literature Search: Look for studies on compounds with similar chemical structures (structural analogs). Their bioactivity and properties can provide strong indirect evidence for this compound's potential [3] [4].
  • Perform In-Silico Predictions: Use computational methods to predict the activity and properties of this compound. Machine learning models trained on chemical similarity, as described in one of the search results, can be a powerful tool for generating initial hypotheses and prioritizing expensive lab experiments [4].
  • Generate Original Data: If resources allow, initiating a laboratory study following the outlined framework is the most definitive approach. Public databases like ChEMBL and PubChem can then be used to find experimental data on similar compounds for a true benchmark comparison [5] [3].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

388.15220310 Da

Monoisotopic Mass

388.15220310 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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